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This guide provides an objective comparison of various density functional theory (DFT) studies
on the electronic structure of bismuth vanadate (BiVO4), a promising material for
photocatalysis and other applications. The following sections summarize key quantitative data,
detail the computational methodologies employed in the cited research, and present a
generalized workflow for such theoretical investigations.

Quantitative Data Summary

The electronic and structural properties of monoclinic scheelite BiVO4 (ms-BiVO4) have been
extensively investigated using DFT. The tables below offer a comparative summary of lattice
parameters and band gap values obtained from different theoretical approaches, alongside
experimental data for reference.

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Monoclinic
BivO4.
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Study / Method a (A) b (A) c (R) B (°)

Experimental

Sleight et al.

7.253 11.702 5.096 134.23
(2979)[1]
DFT Calculations
Walsh et al.

7.299 (+0.6%) 11.769 (+0.6%) 5.145 (+1.0%) 134.26
(PBE)[2]
Zhao et al.[3] 7.307 11.782 5.148 134.22
Computational

7.330 11.811 5.149 134.227

Study (PBE)[4]

Percentage deviation from experimental values is shown in parentheses where available.

Table 2: Comparison of Experimental and DFT-Calculated Band Gap (Eg) of BiVO4.

Calculated Band Gap (Eg)
Study / Method i eV Nature of Band Gap
ine

Experimental 2.4 - 2.5[2][5][6] Direct[7]

DFT Calculations

Walsh et al. (PBE)[2] 2.16 Direct
Computational Study (PBE)[4]

2.25
[8]
Tanha et al. (DFT+U)[9][10] 2.38-2.58 Indirect
Zhao et al.[11] Indirect and narrow Indirect
S-doped BiVO4 (PBE)[4][8] 154

Electronic Structure Insights
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DFT calculations consistently show that the valence band maximum (VBM) of BiVO4 is
primarily composed of O 2p orbitals hybridized with Bi 6s orbitals.[2][12][13] The conduction
band minimum (CBM) is mainly derived from V 3d orbitals.[2][12][13] This electronic
configuration is crucial for its photocatalytic activity. The presence of the Bi 6s lone pair is
suggested to contribute to the material's unique properties.[2][3][14]

There is some discrepancy in the literature regarding the nature of the band gap, with some
studies reporting a direct band gap[2] and others an indirect one[10][11]. These differences can
arise from the specific computational methods and parameters used.

Experimental and Computational Protocols

The methodologies employed in the cited DFT studies, while varied, share a common
framework. Below are representative protocols for both experimental synthesis and
computational analysis.

Experimental Protocol: Solid-State Reaction for BiVO4 Synthesis

A standard solid-state reaction technique is often used for the synthesis of monoclinic scheelite
BiVO4 (ms-BVO).[9][10]

Precursor Mixing: Stoichiometric amounts of Bi203 and V205 are thoroughly mixed.

o Calcination: The mixture is calcined at elevated temperatures (e.g., 550°C) to induce the
solid-state reaction.

e Milling and Sintering: The calcined product is milled and then sintered at various
temperatures to control grain size and morphology.[9][10]

o Characterization: The resulting powder is characterized using X-ray diffraction (XRD) to
confirm the crystal phase and determine lattice parameters. UV-Vis diffuse reflectance
spectroscopy is used to measure the optical band gap.[9][10]

Computational Protocol: DFT Calculations of BiVO4 Electronic Structure

DFT calculations are typically performed using software packages like Quantum ESPRESSO
or VASP.[4][7][15]
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Structure Optimization: The initial crystal structure, often taken from experimental data (e.qg.,
Crystallographic Information File - CIF), is optimized to find the minimum energy
configuration.[4]

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to
determine the ground-state electronic density.

Band Structure and DOS: Non-self-consistent calculations are then carried out to obtain the
electronic band structure and the density of states (DOS).[12]

Choice of Functional: The accuracy of DFT results heavily depends on the exchange-
correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized
gradient approximation (GGA) is commonly used.[4] However, to correct for self-interaction
errors, especially for the localized d-orbitals of Vanadium, a Hubbard-type correction
(DFT+U) or hybrid functionals are often employed.[7][9][10]

Parameters: Key computational parameters include the kinetic energy cutoff for the plane-
wave basis set (e.g., 45 Ry) and the density of the k-point mesh used for Brillouin zone
integration (e.g., 4x4x4).[4] Ultrasoft pseudopotentials are frequently used to describe the
interaction between core and valence electrons.[4]

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for the DFT-based investigation of BiVO4's
electronic structure.
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Caption: A typical workflow for DFT calculations of BiVO4's electronic structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. next-gen.materialsproject.org [next-gen.materialsproject.org]

2. pubs.acs.org [pubs.acs.org]

3. First-principles investigation of the surface properties of fergusonite-type monoclinic BiVO
4 photocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28006D [pubs.rsc.org]

» 4. e3s-conferences.org [e3s-conferences.org]
. pubs.acs.org [pubs.acs.org]

. researchgate.net [researchgate.net]

. 2024.sci-hub.se [2024.sci-hub.se]

. researchgate.net [researchgate.net]

°
(] [00] ~ » ol

. pubs.aip.org [pubs.aip.org]

e 10. pubs.aip.org [pubs.aip.org]

e 11. researchgate.net [researchgate.net]

e 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
e 13. pubs.acs.org [pubs.acs.org]

e 14. Electronic structure and optical properties of monoclinic clinobisvanite BiVO4 - Physical
Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

e 15. osti.gov [osti.gov]

 To cite this document: BenchChem. [A Comparative Guide to Density Functional Theory
Studies of BiVO4 Electronic Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149874#density-functional-theory-studies-of-bivo4-
electronic-structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b149874?utm_src=pdf-custom-synthesis
https://next-gen.materialsproject.org/materials/mp-23506
https://pubs.acs.org/doi/10.1021/cm802894z
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra28006d
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra28006d
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/55/e3sconf_geotech2024_03017.pdf
https://pubs.acs.org/doi/10.1021/acsaem.3c02981
https://www.researchgate.net/figure/Band-structure-of-pure-BiVO-4-associated-with-the-energetic-value-of-band-edge-positions_fig2_325535066
https://2024.sci-hub.se/7770/f5d859915f6a7b22f6474cd6c967ff4d/wang2019.pdf
https://www.researchgate.net/publication/380754752_Computational_study_of_band_gap_and_structural_effect_of_doped_BiVO4
https://pubs.aip.org/aip/jap/article-abstract/130/23/235107/158331
https://pubs.aip.org/aip/jap/article/130/23/235107/158331/A-DFT-U-look-into-experimentally-synthesized
https://www.researchgate.net/publication/257369829_Density_functional_theory_study_on_the_electronic_and_optical_properties_of_three_crystalline_phases_of_BiVO4
https://s3-eu-west-1.amazonaws.com/figshare-production-eu-uoe-storage4174-eu-west-1/56747441/NewInsightsintoSeBiVO4HeterostructureforPhotoelectrochemicalWaterSplittingACombinedExperimentalandDFTStudy.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIARRFKZQ25EXSLB6NE/20251220/eu-west-1/s3/aws4_request&X-Amz-Date=20251220T191915Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=c0d9691fb1a0d43d7eda51ac804803e45d7dd2cd70186c619357dbdb05da551f
https://pubs.acs.org/doi/abs/10.1021/cm5025074
https://pubs.rsc.org/en/content/articlelanding/2011/cp/c0cp01871f
https://pubs.rsc.org/en/content/articlelanding/2011/cp/c0cp01871f
https://www.osti.gov/servlets/purl/1778222
https://www.benchchem.com/product/b149874#density-functional-theory-studies-of-bivo4-electronic-structure
https://www.benchchem.com/product/b149874#density-functional-theory-studies-of-bivo4-electronic-structure
https://www.benchchem.com/product/b149874#density-functional-theory-studies-of-bivo4-electronic-structure
https://www.benchchem.com/product/b149874#density-functional-theory-studies-of-bivo4-electronic-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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